9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones and their derivatives have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .
Synthesis Analysis
This compound can be synthesized via a three-component reaction of bis (aldehydes) with dimedone and 3-amino-1,2,4-triazole (or 2-aminobenzimidazole) under conventional heating as well as under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by elemental analysis and spectral IR, 1 H NMR and 13 C NMR .Chemical Reactions Analysis
The compound is part of a novel series of bis (tetrahydro [1,2,4]triazolo [5,1- b ]quinazolin-8-ones) and bis (tetrahydrobenzo [4,5]imidazo [2,1- b ]quinazolinones) containing amide linkages .Applications De Recherche Scientifique
H1-antihistaminic Agents
Research has shown that derivatives of [1,2,4]triazoloquinazoline, such as 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, exhibit significant H1-antihistaminic activity. These compounds have been tested in vivo on guinea pigs and showed to protect against histamine-induced bronchospasm, with certain derivatives demonstrating higher potency and less sedation compared to chlorpheniramine maleate, a standard antihistamine. This indicates their potential as a new class of H1-antihistaminic agents with improved efficacy and safety profiles (Alagarsamy et al., 2009).
Anticancer Activity
Compounds based on triazoloquinazolinone structure have been evaluated for their anticancer activity. Specifically, derivatives have shown potent inhibitory effects on tubulin polymerization and growth in various cancer cell lines. These findings suggest that such compounds could serve as a basis for developing new anticancer therapies focusing on disrupting cell division and inducing apoptosis in cancerous cells (Driowya et al., 2016).
Antimicrobial Applications
A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from compounds similar to the one , have shown promising antimicrobial activity. These synthesized compounds were evaluated for their effectiveness against various bacterial strains, highlighting the potential of triazoloquinazoline derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Antihypertensive Effects
Research into triazolo[5,1-b]quinazolin-9-ones, closely related to the compound , has revealed significant antihypertensive activity in vivo using spontaneously hypertensive rats. These studies indicate the potential of such compounds in managing hypertension, offering a basis for further exploration into their mechanisms of action and therapeutic value (Alagarsamy & Pathak, 2007).
Molecular Docking Studies
Further, studies involving molecular docking and dynamic simulations have highlighted the potential interactions between related compounds and specific proteins, suggesting their utility in targeted therapy. This research demonstrates the compound's ability to inhibit protein activity, which could be leveraged in the development of new treatments for diseases characterized by protein overexpression or malfunction (Wu et al., 2022).
Mécanisme D'action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound’s interaction with its targets results in the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may exert its effects by modulating the activity of these proteins, thereby influencing cellular signaling pathways.
Biochemical Pathways
The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have a role in regulating cellular stress responses and apoptosis.
Pharmacokinetics
Similar compounds have been evaluated for their neuroprotective and anti-inflammatory activity
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Some compounds also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propriétés
IUPAC Name |
9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-11-7-5-10(6-8-11)15-14-12(3-2-4-13(14)21)19-16-17-9-18-20(15)16/h5-9,15H,2-4H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLJTWNGARYXTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.